2,3-Dimethyl-6-nitroquinoxaline

Übersicht

Beschreibung

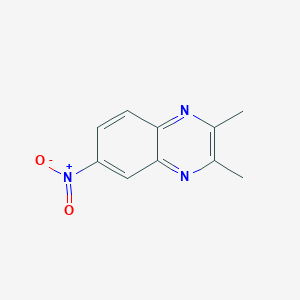

2,3-Dimethyl-6-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9N3O2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at positions 2 and 3, and a nitro group at position 6 on the quinoxaline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitroquinoxaline typically involves the nitration of 2,3-dimethylquinoxaline. One common method includes the reaction of 2,3-dimethylquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches are being explored to minimize environmental impact and improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethyl-6-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Tin(II) chloride in ethanol, hydrogenation with palladium on carbon catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Reduction: 2,3-Dimethyl-6-aminoquinoxaline.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Drug Development : 2,3-Dimethyl-6-nitroquinoxaline has been identified as a lead compound in the synthesis of new drugs targeting neurological disorders. Its derivatives have shown promise in inhibiting specific enzymes, such as acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease. For instance, a derivative exhibited an IC50 value of 7.25 µM against acetylcholinesterase, indicating significant inhibitory activity .

Cancer Research : The compound has been explored for its anti-cancer properties. Studies have demonstrated that quinoxaline derivatives can inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation. The synthesis of various 2,3-disubstituted quinoxaline derivatives has been linked to enhanced biological activity against cancer cell lines .

Neuroscience Applications

Neurotransmission Studies : In neuroscience, this compound is utilized as a potent antagonist of certain glutamate receptors. This property makes it valuable for studying excitatory neurotransmission and potential neuroprotective strategies. Research indicates that modifications to the quinoxaline structure can significantly affect its receptor-binding affinity and neuroprotective effects .

Behavioral Studies : The compound has also been employed in behavioral studies to assess its impact on cognitive functions and memory retention in animal models. Its role in modulating neurotransmitter systems provides insights into developing therapeutic strategies for cognitive impairments .

Biochemical Assays

Receptor Activity Evaluation : this compound is frequently used in biochemical assays to evaluate receptor activity and cellular responses. Its ability to inhibit specific enzymatic pathways allows researchers to dissect complex biochemical interactions and understand disease mechanisms better .

High-throughput Screening : The compound's derivatives are often screened in high-throughput assays to identify potential drug candidates with desirable pharmacological profiles. This screening process is critical in drug discovery programs focused on neurological and oncological therapies .

Material Science Applications

Development of Functional Materials : The unique chemical properties of this compound allow for applications in material science, particularly in developing specialized materials such as sensors and electronic devices. Its derivatives have been investigated for their thermal stability and electrical conductivity, making them suitable for use in organic semiconductors and electroluminescent materials .

Polymer Chemistry : Quinoxaline derivatives are being explored for their potential use in synthesizing polymers with enhanced thermal and chemical stability. These materials exhibit good processing performance and can be used in various applications ranging from coatings to advanced composites .

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Acetylcholinesterase | 7.25 | High potency |

| Derivative A | Acetylcholinesterase | 13.22 | Moderate activity |

| Derivative B | Wnt/β-catenin | - | Inhibits cell proliferation |

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Organic Semiconductors | Used for developing electronic devices |

| Sensors | Explored for chemical sensing applications |

| Polymer Synthesis | High thermal stability and processability |

Case Studies

- Neuroprotective Effects : A study demonstrated the neuroprotective effects of this compound derivatives on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting the compound's potential for therapeutic development against neurodegenerative diseases .

- Anti-Cancer Activity : In vitro studies showed that specific derivatives of this compound effectively inhibited the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. These findings support further investigation into the compound's role as an anti-cancer agent .

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress-related pathways .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxyquinoxaline: Undergoes similar electrophilic substitution reactions and has applications in coordination chemistry.

2,3-Dichloroquinoxaline: Another quinoxaline derivative with different substitution patterns, used in various chemical syntheses.

1,4-Dihydro-6-methylquinoxaline-2,3-dione: A quinoxaline derivative with distinct chemical properties and applications.

Uniqueness: 2,3-Dimethyl-6-nitroquinoxaline is unique due to the presence of both methyl and nitro groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2,3-Dimethyl-6-nitroquinoxaline (DMNQ) is a compound of significant interest in biological research due to its diverse biological activities, particularly in the fields of antiviral and enzyme inhibition studies. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the quinoxaline ring. This structural arrangement contributes to its reactivity and biological effects.

The biological activity of DMNQ is primarily attributed to its ability to interact with various molecular targets:

- Antiviral Activity : DMNQ has been shown to inhibit viral replication by intercalating into the DNA helix, disrupting essential steps in viral uncoating and replication cycles. This mechanism is crucial for its potential application in antiviral drug development .

- Enzyme Inhibition : Studies indicate that DMNQ interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests implications for pharmacokinetics and potential drug-drug interactions. Additionally, DMNQ exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying potencies depending on structural modifications .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antiviral Research : A study demonstrated that DMNQ significantly inhibited the replication of specific viruses by disrupting their lifecycle stages through DNA intercalation. This property opens avenues for further exploration in antiviral drug development.

- Enzyme Kinetics : Research involving enzyme kinetic studies highlighted that DMNQ derivatives exhibited selective inhibition against AChE compared to BChE. The most potent derivative showed an IC50 value of 0.077 µM, indicating strong potential for treating conditions related to cholinergic dysfunctions .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of DMNQ derivatives revealed that modifications at various positions influenced their biological activity significantly. For instance, substituting different groups at the 6-position altered the AChE inhibitory potency, demonstrating the importance of structural nuances in drug design .

Eigenschaften

IUPAC Name |

2,3-dimethyl-6-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRSTGHGOVMLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346041 | |

| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-03-2 | |

| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of 2,3-Dimethyl-6-nitroquinoxaline influence its intermolecular interactions?

A2: The crystal packing of this compound is stabilized by a network of intermolecular interactions. Chains of molecules extend along the crystallographic [] direction, held together by C–H⋯O hydrogen bonds in a zigzag pattern for one type of chain and a ladder-like pattern for the other. [] Furthermore, weak π–π interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.